4,5-Difluoro-2-formylbenzoic acid
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Overview
Description
4,5-Difluoro-2-formylbenzoic acid is an organic compound with the molecular formula C8H4F2O3 It is a derivative of benzoic acid, characterized by the presence of two fluorine atoms and a formyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Difluoro-2-formylbenzoic acid can be synthesized through several methods. One common approach involves the fluorination of 2-formylbenzoic acid using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction typically requires a solvent like acetonitrile and is carried out at room temperature to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes the introduction of fluorine atoms through electrophilic fluorination, followed by formylation using reagents like Vilsmeier-Haack or Gattermann-Koch formylation methods. The reaction conditions are optimized to achieve high purity and yield, making the compound suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
4,5-Difluoro-2-formylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the fluorine atoms under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4,5-Difluoro-2-carboxybenzoic acid.
Reduction: 4,5-Difluoro-2-hydroxymethylbenzoic acid.
Substitution: 4,5-Difluoro-2-aminobenzoic acid or 4,5-Difluoro-2-thiolbenzoic acid.
Scientific Research Applications
4,5-Difluoro-2-formylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated aromatic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism by which 4,5-Difluoro-2-formylbenzoic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
4,5-Difluoro-2-formylbenzoic acid can be compared with other fluorinated benzoic acids, such as:
- 2-Fluoro-5-formylbenzoic acid
- 3,6-Difluoro-2-formylbenzoic acid
- 4-Fluoro-3-formylbenzoic acid
Uniqueness
The unique combination of two fluorine atoms and a formyl group in this compound imparts distinct chemical and physical properties, such as increased stability and reactivity. This makes it particularly useful in applications requiring high precision and specificity.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can leverage its properties for various scientific and industrial purposes.
Properties
IUPAC Name |
4,5-difluoro-2-formylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2O3/c9-6-1-4(3-11)5(8(12)13)2-7(6)10/h1-3H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWNWLIWWNFNEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)C(=O)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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